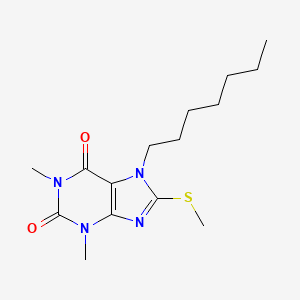![molecular formula C17H27NO3S B4170762 1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]azepane](/img/structure/B4170762.png)
1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]azepane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex sulfonyl-containing compounds involves strategic chemical reactions, often including migration of sulfonyl groups and cycloaddition reactions. For instance, the sequential 1,3-N- to C- and 1,3-C- to C-migration of sulfonyl groups through the synthesis of 1,4-diazepines from aza-[5 + 2] cycloaddition of indoloazomethine ylides represents a methodological approach relevant to the synthesis of sulfonyl azepanes (Heo et al., 2020). This highlights the complexity and precision required in synthesizing sulfonyl-containing heterocycles.
Molecular Structure Analysis
Molecular structure analysis involves the detailed examination of the compound's atomic arrangement and geometry. Techniques such as X-ray diffraction are commonly employed to confirm the structure of synthesized compounds, providing essential data on bond lengths, angles, and overall molecular conformation. The study of 1-sulfonyl-1a,2,6,6a-tetrahydro-1H,4H-[1,3]-dioxepino[5,6-b]azirines, for example, confirmed their structure through single crystal X-ray diffraction, offering insights into the molecular architecture of sulfonyl-containing cyclic compounds (Dumić et al., 1993).
Chemical Reactions and Properties
Chemical reactions involving sulfonyl compounds can vary widely, encompassing addition, substitution, and cycloaddition reactions. The reactivity of such compounds often hinges on the sulfonyl group's electronic properties and its influence on adjacent functional groups. For example, the synthesis of sulfamoyl azides from secondary amines and their subsequent reaction with alkynes to form 1-sulfamoyl-1,2,3-triazoles demonstrates the versatility and reactivity of sulfonyl groups in facilitating novel bond formations (Culhane & Fokin, 2011).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure are crucial for understanding a compound's behavior in different environments. These properties are determined through empirical studies and analytical techniques, providing valuable information for the compound's application and handling. The synthesis and characterization of novel substituted 1,5-benzothiazepines incorporating the sulfonyl group illustrate the importance of such analyses in identifying the physical characteristics of sulfonyl-containing compounds (Chhakra et al., 2019).
Chemical Properties Analysis
The chemical properties of “1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]azepane” would likely involve its reactivity, stability under various conditions, and interactions with other chemical species. These aspects are closely tied to the compound's molecular structure and the electronic effects of the sulfonyl group and other substituents. Analysis of related compounds, such as through the study of azepanium ionic liquids, can shed light on the behavior of azepane derivatives in chemical reactions and their potential as functional materials (Belhocine et al., 2011).
Propriétés
IUPAC Name |
1-(2,5-dimethyl-4-propoxyphenyl)sulfonylazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3S/c1-4-11-21-16-12-15(3)17(13-14(16)2)22(19,20)18-9-7-5-6-8-10-18/h12-13H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDWCYALPUWZIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCCCCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4170681.png)
![2-(3-methylphenoxy)-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]acetamide dihydrochloride](/img/structure/B4170684.png)
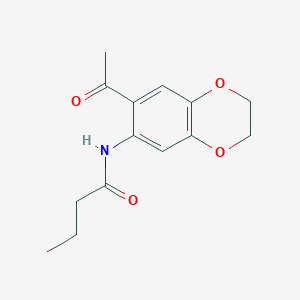
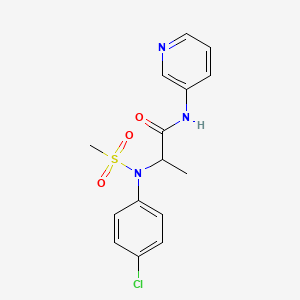
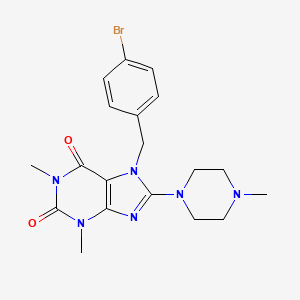
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4170721.png)
![4-(2-{[4-(allyloxy)benzyl]amino}ethyl)benzenesulfonamide hydrochloride](/img/structure/B4170731.png)
![N-[4-benzoyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]acetamide](/img/structure/B4170733.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}glycinamide](/img/structure/B4170739.png)
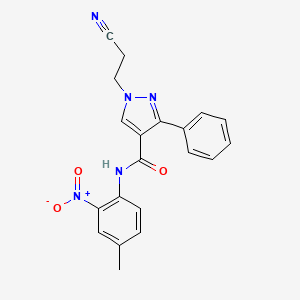

![3-(1,3-benzodioxol-5-yl)-5-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4170770.png)
![2-[(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4170774.png)
